molecular formula C10H12ClNO2 B14854709 Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate

Cat. No.: B14854709
M. Wt: 213.66 g/mol
InChI Key: QCNBCJGACONLRF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate typically involves the reaction of 4-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: 2-(4-carboxy-5-methylpyridin-3-YL)acetate.

    Reduction: Ethyl 2-(4-chloro-5-methylpiperidin-3-YL)acetate.

Scientific Research Applications

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-5-methylpyridin-3-YL)acetate can be compared with other pyridine derivatives, such as:

  • Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate
  • Ethyl 2-(4-bromo-5-methylpyridin-3-YL)acetate
  • Ethyl 2-(4-chloro-5-ethylpyridin-3-YL)acetate

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(4-chloro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-9(13)4-8-6-12-5-7(2)10(8)11/h5-6H,3-4H2,1-2H3

InChI Key

QCNBCJGACONLRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CN=C1)C)Cl

Origin of Product

United States

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